molecular formula C15H10N2O4 B8113411 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one

Cat. No.: B8113411
M. Wt: 282.25 g/mol
InChI Key: VTUIXBRYTRBBLN-UHFFFAOYSA-N
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Description

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one is a chemical compound with the molecular formula C15H10N2O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the nitration of 2-phenyl-4H-chromen-4-one followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .

Mechanism of Action

The mechanism of action of 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in Alzheimer’s disease . The compound also exhibits antioxidant properties, which contribute to its ability to inhibit AGEs formation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: A parent compound with similar structural features but lacking the amino and nitro groups.

    7-Amino-4H-chromen-4-one: Similar to 7-Amino-8-nitro-2-phenyl-4H-chromen-4-one but without the nitro group.

    8-Nitro-2-phenyl-4H-chromen-4-one: Similar but without the amino group.

Uniqueness

This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multi-target therapeutic agent .

Properties

IUPAC Name

7-amino-8-nitro-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-11-7-6-10-12(18)8-13(9-4-2-1-3-5-9)21-15(10)14(11)17(19)20/h1-8H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIXBRYTRBBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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